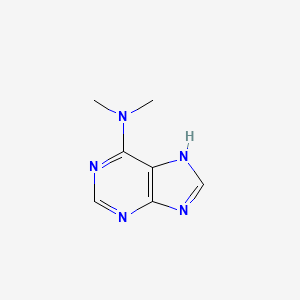
6-二甲基氨基嘌呤
描述
6-Dimethylaminopurine, also known as N,N-Dimethyladenine, is a purine derivative with the molecular formula C₇H₉N₅ and a molecular weight of 163.18 g/mol . It is a significant compound in biochemical research due to its role as a serine-threonine protein kinase inhibitor . This compound is known for its ability to induce protein dephosphorylation, inhibit polar body formation, and promote the premature maturation of resting nuclei without affecting protein synthesis .
科学研究应用
6-Dimethylaminopurine has a wide range of applications in scientific research:
作用机制
Target of Action
6-Dimethylaminopurine (6-DMAP) is a purine-based metabolite that primarily targets protein kinases and cyclin-dependent kinases (CDKs) . These kinases play crucial roles in cell cycle regulation, making them important targets for 6-DMAP.
Mode of Action
6-DMAP acts as a non-selective inhibitor of protein kinases and CDKs . It interacts with these targets, leading to their inhibition. This results in the induction of protein dephosphorylation , which can affect various cellular processes.
Biochemical Pathways
The inhibition of protein kinases and CDKs by 6-DMAP affects several biochemical pathways. These enzymes are involved in the regulation of the cell cycle and other cellular processes. By inhibiting these enzymes, 6-DMAP can disrupt normal cell cycle progression .
Pharmacokinetics
It is known that rats dosed intraperitoneally or orally with 6-dmap excrete unchanged 6-dmap and one major metabolite, 6-methylaminopurine arabinoside (ara-map), in the urine . This suggests that 6-DMAP may be metabolized in the body and excreted through the urinary system.
Result of Action
6-DMAP has a potent cytokinetic inhibitory effect and is used in parthenogenesis and meiosis studies . It promotes pronuclei formation in mammalian oocytes . Additionally, it has been found to block starfish oocyte maturation by inhibiting a relevant protein kinase activity .
Action Environment
The action of 6-DMAP can be influenced by various environmental factors. For instance, the storage conditions of 6-DMAP can affect its stability and efficacy . Furthermore, the biological environment in which 6-DMAP is used can also influence its action. For example, the presence of other molecules in the cell can affect the binding of 6-DMAP to its targets and its subsequent effects .
生化分析
Biochemical Properties
6-Dimethylaminopurine acts as a potent inhibitor of protein kinases and cyclin-dependent kinases. It interacts with enzymes such as serine/threonine protein kinases, inhibiting their activity. This inhibition affects various biochemical reactions, including those involved in cell cycle regulation and RNA modification. The compound also mediates RNA modification and is used in studies related to parthenogenesis and meiosis .
Cellular Effects
6-Dimethylaminopurine has profound effects on cellular processes. It influences cell function by inhibiting protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, in mammalian oocytes, 6-Dimethylaminopurine enhances the efficiency of activation and the speed of pronuclear formation . It also induces aberrant mitosis in various cell types, including Chinese hamster fibroblasts .
Molecular Mechanism
At the molecular level, 6-Dimethylaminopurine exerts its effects by binding to and inhibiting protein kinases and cyclin-dependent kinases. This inhibition disrupts the phosphorylation of target proteins, leading to alterations in cellular processes such as cell cycle progression and RNA modification. The compound’s ability to inhibit protein phosphorylation is crucial for its role in studies related to cell cycle regulation and meiosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Dimethylaminopurine can vary over time. Short-term treatment with the compound has been shown to improve the developmental competence of porcine embryos activated by electrical or chemical means . Prolonged exposure to 6-Dimethylaminopurine can induce apoptosis in certain cell types, highlighting the importance of optimizing treatment duration to achieve desired outcomes .
Dosage Effects in Animal Models
The effects of 6-Dimethylaminopurine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit protein kinases and enhance cellular processes such as oocyte activation and embryo development. Higher doses may lead to toxic effects and adverse outcomes, including apoptosis and aberrant mitosis . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
6-Dimethylaminopurine is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of purines, influencing metabolic flux and metabolite levels. The compound’s role in purine metabolism is linked to its ability to inhibit protein kinases and cyclin-dependent kinases, which are essential for cellular processes such as DNA replication and repair .
Transport and Distribution
Within cells and tissues, 6-Dimethylaminopurine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, in mouse oocytes, 6-Dimethylaminopurine affects the formation of the interphase network of microtubules and the remodeling of sperm chromatin .
Subcellular Localization
The subcellular localization of 6-Dimethylaminopurine is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. In oocytes, 6-Dimethylaminopurine localizes to the cytoplasm and influences processes such as pronuclear formation and chromatin remodeling . Its localization is essential for its role in regulating cellular processes at the molecular level.
准备方法
The synthesis of 6-Dimethylaminopurine involves several steps:
Nitrosation: 2-Methylmercapto-4-amino-6-dimethylaminopyrimidine is nitrosated in 10% acetic acid to form 5-nitrosopyrimidine.
Reduction: The nitrosopyrimidine is reduced with sodium hydrosulfite to produce triamine.
Formylation: The triamine undergoes formylation to yield 5-formamidopyrimidine.
Ring Closure: The final step involves ring closure of 5-formamidopyrimidine to form 2-methylmercapto-6-dimethylaminopurine.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反应分析
6-Dimethylaminopurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different purine derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
6-Dimethylaminopurine is unique among purine derivatives due to its specific inhibitory effects on protein kinases . Similar compounds include:
6-Methylaminopurine: Another purine derivative with similar inhibitory effects but different potency and specificity.
The uniqueness of 6-Dimethylaminopurine lies in its dual methyl groups, which enhance its inhibitory effects and make it a potent tool in kinase inhibition studies .
属性
IUPAC Name |
N,N-dimethyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAOQMSVZHOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239658 | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Dimethylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
938-55-6 | |
| Record name | 6-DMAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Dimethylamino)purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-dimethylaminopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIMETHYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Dimethylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Dimethylaminopurine (6-DMAP) is a potent inhibitor of protein kinases, specifically serine-threonine kinases [, , , ]. It acts by competing with ATP for binding at the catalytic site of these enzymes []. By inhibiting protein kinases, 6-DMAP disrupts various cellular processes, including cell cycle progression [, , ], signal transduction pathways [], and cytoskeletal organization [, ]. This inhibition can lead to a range of downstream effects like premature mitosis [], apoptosis [], and altered embryonic development [, , ].
ANone:* Molecular formula: C7H9N5* Molecular weight: 163.18 g/mol* Spectroscopic data: While specific spectroscopic data is not extensively detailed in the provided research, 6-DMAP's structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the arrangement of atoms and functional groups within the molecule.
A: While 6-DMAP is primarily known as a protein kinase inhibitor, it has demonstrated photocatalytic activity when used to cap Cadmium Sulfide (CdS) nanoparticles []. This activity has been explored for the synthesis of indigo from indole [], showcasing potential applications in organic synthesis and photocatalysis.
A: The presence of the dimethylamino group at the 6-position of the purine ring is crucial for the inhibitory activity of 6-DMAP []. Studies have shown that modifications to this group can significantly affect its potency and selectivity. For instance, replacing one of the methyl groups with a hydrogen atom, as in 6-methylaminopurine, reduces its inhibitory activity [, ].
ANone: While specific SHE regulations for 6-DMAP are not detailed in the provided research, its use in research settings necessitates adherence to standard laboratory safety protocols. These include handling the compound with appropriate personal protective equipment and ensuring proper waste disposal procedures.
A: Research on 6-Dimethylaminopurine arabinoside, a prodrug of 6-DMAP, indicates that it is rapidly metabolized in rats, primarily through N-demethylation to 6-methylaminopurine arabinoside and subsequent conversion to purine metabolism end products []. Further research is needed to fully understand the ADME (absorption, distribution, metabolism, excretion) profile of 6-DMAP itself and its in vivo activity and efficacy.
A: Some studies have reported potential genotoxic and mutagenic effects of 6-DMAP in mammalian cells in vitro and in vivo [, ]. Further research is needed to thoroughly evaluate its toxicological profile, including potential long-term effects, and to determine its safety profile for therapeutic applications.
A: Early research on 6-DMAP focused on its plant growth-regulating properties, particularly its ability to inhibit axillary bud growth []. Subsequent studies revealed its potent inhibitory activity against protein kinases, opening new avenues for research in various biological processes like cell cycle control, signal transduction, and oocyte activation [, , , , , ]. Its application in inducing triploidy in aquaculture species for controlling reproduction and enhancing growth has also been a significant milestone [, , ].
A: Research on 6-DMAP spans various disciplines, including biochemistry, cell biology, developmental biology, and aquaculture. Its role as a protein kinase inhibitor has facilitated investigations into fundamental cellular processes and disease mechanisms [, , ]. Its use in inducing triploidy in aquaculture species highlights its cross-disciplinary applications in addressing challenges related to food production and sustainability [, , ]. Continued interdisciplinary research and collaboration are crucial to fully unravel the potential of 6-DMAP in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




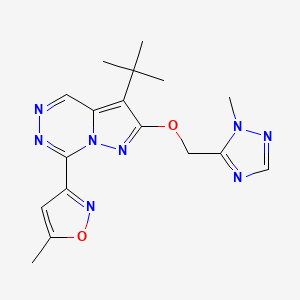
![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)
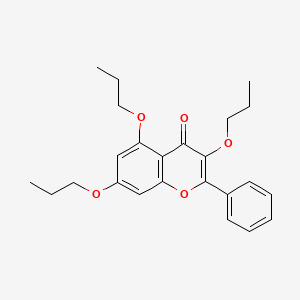
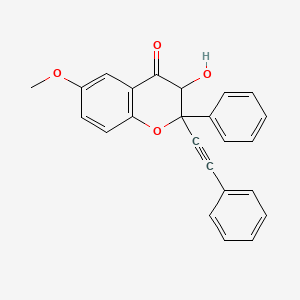

![4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one](/img/structure/B1676823.png)
![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)
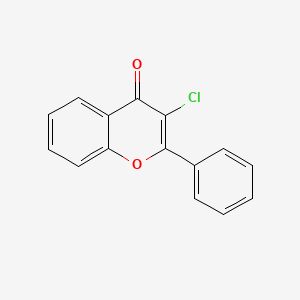

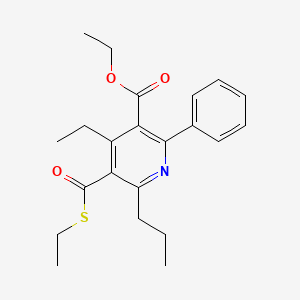
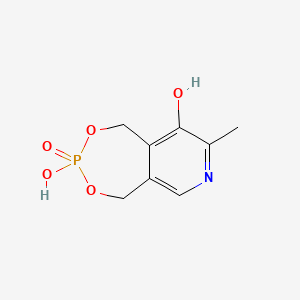
![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)
